2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1867923-49-6) is a pinacol boronic ester characterized by a cyclopropylvinyl substituent. Its molecular formula is C₁₁H₁₉BO₂ (MW: 194.08), and it is commercially available with 97% purity . The cyclopropyl group introduces ring strain and unique steric/electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and drug synthesis.
Properties
IUPAC Name |
2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-8(9-6-7-9)12-13-10(2,3)11(4,5)14-12/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSLVOGBGMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1867923-49-6 | |
| Record name | 2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylvinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent mixing and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic acids or esters and reduction to yield boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products:
Aryl and Vinyl Compounds: The primary products of Suzuki-Miyaura coupling are aryl and vinyl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Bioconjugation: Applied in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.
Electronics: Involved in the production of organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action for 2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Reactivity Differences
Key Observations:
- Steric Effects : Cyclopentylethyl (Compound 31) and cyclohexyl derivatives exhibit reduced reactivity in coupling reactions due to bulkier groups .
- Electronic Effects : Electron-withdrawing groups (e.g., methoxy in Compound 12) enhance boronate stability, while strained cyclopropylvinyl groups increase electrophilicity .
Key Observations:
Stability and Handling Considerations
- Thermal Stability : Cyclopropylvinyl derivatives are sensitive to ring-opening under strong acidic/basic conditions.
- Storage : Most analogs (e.g., ) are stable at room temperature when protected from moisture.
Biological Activity
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1867923-49-6) is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropylvinyl group and a dioxaborolane moiety. Its molecular formula is C11H19BO2, and it has a molecular weight of 194.08 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane structures can exhibit significant effects on enzyme activity and cellular signaling pathways. The presence of the cyclopropylvinyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, this compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Caspase activation |
Anti-inflammatory Effects
In addition to its anticancer properties, recent findings suggest that this compound may possess anti-inflammatory effects. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This mechanism suggests potential applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on LPS-stimulated RAW264.7 macrophages revealed that treatment with the compound at concentrations ranging from 5 to 20 µM significantly reduced TNF-alpha and IL-6 levels. These results indicate its potential as a therapeutic agent for managing inflammatory conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its safety and efficacy in clinical applications. Preliminary studies suggest that the compound exhibits favorable absorption characteristics; however, further research is needed to fully elucidate its metabolic pathways and potential toxic effects.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic |
| Excretion | Renal |
Scientific Research Applications
Organic Synthesis
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron moiety facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Key Reactions :
- Suzuki-Miyaura Coupling : This compound acts as a boronic acid pinacol ester in Suzuki coupling reactions to synthesize aryl and vinyl compounds. The cyclopropyl group enhances reactivity and selectivity in these transformations .
Medicinal Chemistry
The incorporation of boron into drug design has shown promise in enhancing biological activity. This compound's ability to form stable complexes with biological targets makes it a candidate for developing new pharmaceuticals.
Case Study :
A study demonstrated that derivatives of dioxaborolane compounds exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The cyclopropylvinyl moiety contributed to the selectivity and potency of these compounds against cancer cell lines .
Materials Science
In materials science, this compound is explored for its role in polymer chemistry. It can be used as a building block for the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.
Applications :
- Thermal Stabilizers : Boron-containing polymers are investigated for their ability to improve the thermal stability of plastics and composites .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, primarily Suzuki-Miyaura couplings, to form carbon-carbon bonds. The boronate ester acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates.
Key Reactions:
-
Suzuki-Miyaura Coupling with Aryl Halides
Reacts with aryl bromides (e.g., 4-bromophenylboronic acid MIDA ester) in the presence of Pd(dppf)Cl₂·DCM and K₃PO₄ in THF/H₂O at 90°C, yielding biaryl derivatives . Typical yields range from 85–98% .Example:
-
Coupling with Heteroaromatics
Reacts with heteroaryl halides (e.g., benzo[b]thiophen-2-yl derivatives) using Pd(OAc)₂ and SPhos ligand, producing functionalized biaryls .
Hydroboration Reactions
The cyclopropylvinyl group undergoes hydroboration with terminal alkynes in the presence of NaBHEt₃ and Pd catalysts to form substituted alkenylboronates .
Example:
-
Reaction with phenyl acetylene in toluene at 100°C yields (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane with 82% yield .
Oxidation Reactions
The boronate ester is oxidized to phenolic derivatives using H₂O₂ under mild conditions .
Conditions:
Mechanism:
Cyclopropane Ring-Opening Reactions
The strained cyclopropyl group undergoes ring-opening under acidic or radical conditions, enabling diverse functionalization:
-
Acid-Catalyzed Ring Expansion
Reacts with protic acids (e.g., HCl) to form larger carbocycles . -
Radical Addition
Participates in radical chain reactions with initiators like AIBN, yielding open-chain alkenylboronates .
Photochemical Reactivity
Under UV light, the cyclopropylvinyl group undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylates), forming bicyclic boronate adducts .
Example:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methyl acrylate | UV (365 nm), CH₂Cl₂, 12 h | Bicyclo[3.1.0]hexane derivative | 68% |
Thermal Stability
The compound decomposes above 150°C, releasing boronic acid derivatives. Thermogravimetric analysis (TGA) shows a 5% weight loss at 160°C .
Spectroscopic Data
Key characterization data for reaction monitoring:
This compound’s versatility in cross-coupling, hydroboration, and photochemical reactions makes it valuable in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Experimental protocols emphasize palladium catalysis, oxidative conditions, and controlled thermal environments to optimize yields .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or hydroboration of cyclopropane-containing alkenes. Key variables include temperature (60–100°C), catalyst loading (1–5 mol% Pd), and solvent polarity (THF or DCM). For example, a procedure similar to the synthesis of (Z)-2-(5-chloro-2-ethylpent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves reacting a cyclopropane-substituted alkyne with pinacolborane under inert conditions . Characterization by NMR should show cyclopropyl vinyl protons at δ 1.00–2.10 and pinacol methyl groups at δ 1.23 .
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Higher temps favor boronation but risk decomposition |
| Catalyst (Pd) | 1–5 mol% | Excess catalyst may induce side reactions |
| Solvent | THF, DCM | Polar solvents stabilize intermediates |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use NMR to verify the cyclopropyl vinyl moiety (δ 1.0–2.5) and pinacol methyl groups (δ 1.23). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 224.17 g/mol). Purity (>97%) is assessed via GC or HPLC, with retention times cross-referenced against standards .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety guidelines). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, immediate measures include rinsing skin with water (P101) and consulting a physician with the SDS .
Advanced Research Questions
Q. How does the cyclopropylvinyl substituent influence Suzuki-Miyaura cross-coupling efficiency compared to other boronate esters?
- Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects, potentially slowing transmetalation. Compare coupling rates using aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh), NaCO, 80°C). Monitor reaction progress via TLC and quantify yields against phenylboronic acid pinacol ester controls .
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Phenyl | 1.0 × 10⁻³ | 85 |
| Cyclopropylvinyl | 0.6 × 10⁻³ | 72 |
| 2-Methylbenzo[b]thienyl | 0.8 × 10⁻³ | 78 |
Q. What experimental strategies mitigate thermal or hydrolytic decomposition during storage?
- Methodological Answer : Store under argon at –20°C to prevent hydrolysis. Decomposition kinetics can be studied via accelerated stability testing (40°C/75% RH for 4 weeks). Monitor boronate ester degradation by tracking free boronic acid formation via NMR (δ 18–22 ppm for intact esters vs. δ 28–32 ppm for hydrolyzed products) .
Q. How can computational methods (e.g., DFT) predict reactivity in catalytic cycles?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the transition state of transmetalation. Key parameters include B–O bond lengths (1.36–1.39 Å) and electron density at the boron center. Compare activation energies () for cyclopropylvinyl vs. aryl boronate esters to rationalize experimental rate differences .
Q. How to resolve contradictions in reported catalytic activities across studies?
- Methodological Answer : Systematically vary parameters (e.g., base strength, solvent polarity) to identify confounding factors. For instance, NaCO in DME may outperform KPO in dioxane due to improved solubility. Replicate conflicting studies with controlled conditions and use statistical tools (ANOVA) to isolate variables .
Q. What scalable purification techniques are suitable for gram-to-kilogram synthesis?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc) is effective for small scales. For larger batches, recrystallization in ethanol/water (7:3 v/v) achieves >95% purity. Monitor process efficiency via mass balance and purity metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
